2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Overview
Description
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound with the molecular formula C12H14N3•HCl and a molecular weight of 274.2 . This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves multiple steps. One common method includes the reaction of piperidine with pyrrolo[2,3-b]pyridine under specific conditions to form the desired product . Industrial production methods may involve modifications of established synthetic routes to optimize yield and purity .
Chemical Reactions Analysis
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
Ceralasertib: A pyrrolo[2,3-b]pyridine-bearing compound under phase II trials as an ATR kinase inhibitor for antineoplastic therapy.
Piritrexim: A compound that inhibits dihydrofolate reductase and shows antitumor effects.
The uniqueness of this compound lies in its specific molecular structure and its potent activity against FGFRs .
Properties
IUPAC Name |
2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFUHSMDXBITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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